1-(1-bromopropan-2-yl)adamantane
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Overview
Description
1-(1-bromopropan-2-yl)adamantane is a chemical compound with the molecular formula C13H21Br It is a derivative of adamantane, a highly symmetrical polycyclic cage molecule known for its unique properties The compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-bromopropan-2-yl)adamantane typically involves the bromination of 1-propyladamantane. One common method includes the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the propyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-bromopropan-2-yl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of 1-propyladamantane by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: 1-(1-hydroxypropan-2-yl)adamantane, 1-(1-cyanopropan-2-yl)adamantane.
Oxidation: 1-(1-oxopropan-2-yl)adamantane.
Reduction: 1-propyladamantane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Studied for its antiviral and anticancer properties, leveraging the unique structure of adamantane derivatives.
Industry: Utilized in the production of high-performance materials and polymers due to its stability and rigidity.
Mechanism of Action
The mechanism of action of 1-(1-bromopropan-2-yl)adamantane involves its interaction with specific molecular targets. In biological systems, it may act by binding to viral proteins or enzymes, inhibiting their function. The bromine atom plays a crucial role in enhancing the compound’s reactivity and specificity towards its targets. The adamantane core provides structural stability, allowing the compound to maintain its activity under various conditions.
Comparison with Similar Compounds
1-(1-bromopropan-2-yl)adamantane can be compared with other adamantane derivatives such as:
1-aminoadamantane: Known for its antiviral activity against influenza A.
1-hydroxyadamantane: Used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
1-(1-chloropropan-2-yl)adamantane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
1509281-79-1 |
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Molecular Formula |
C13H21Br |
Molecular Weight |
257.21 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)adamantane |
InChI |
InChI=1S/C13H21Br/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8H2,1H3 |
InChI Key |
KKWYVJXQQUOYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C12CC3CC(C1)CC(C3)C2 |
Purity |
95 |
Origin of Product |
United States |
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